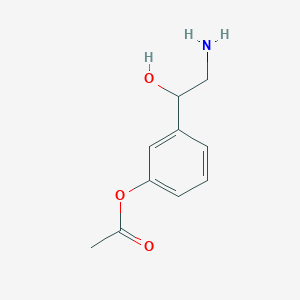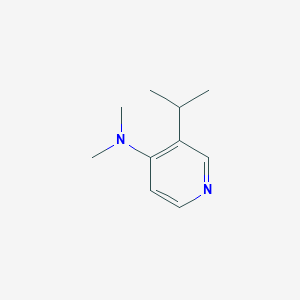
3-Isopropyl-N,N-dimethylpyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and an isopropyl group at the 3-position. This compound is of significant interest due to its unique chemical properties and its utility in various chemical reactions and industrial applications.
Preparation Methods
The synthesis of PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- typically involves a multi-step process starting from pyridine. One common method involves the oxidation of pyridine to form a 4-pyridylpyridinium cation, which then reacts with dimethylamine to introduce the dimethylamino group . The isopropyl group can be introduced through subsequent alkylation reactions. Industrial production methods often involve optimizing these steps to achieve high yields and purity under controlled conditions.
Chemical Reactions Analysis
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like perbenzoic acid, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug synthesis.
Industry: It is employed in the synthesis of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism by which PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- exerts its effects involves its role as a nucleophilic catalyst. In esterification reactions, for example, the compound reacts with acetic anhydride to form an acetylpyridinium ion, which then facilitates the nucleophilic attack of an alcohol to form an ester . This process involves the formation and breaking of bonds in a concerted manner, without the appearance of a tetrahedral intermediate .
Comparison with Similar Compounds
PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Both compounds are nucleophilic catalysts, but the presence of the isopropyl group in PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- can influence its reactivity and selectivity in certain reactions.
N,N-Dimethyl-4-aminopyridine: Similar in structure but lacks the isopropyl group, which can affect its steric and electronic properties.
The uniqueness of PYRIDINE, 4-(DIMETHYLAMINO)-3-ISOPROPYL- lies in its specific substitution pattern, which can offer distinct advantages in certain synthetic applications.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C10H16N2/c1-8(2)9-7-11-6-5-10(9)12(3)4/h5-8H,1-4H3 |
InChI Key |
QGQBNZULKNZPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CN=C1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




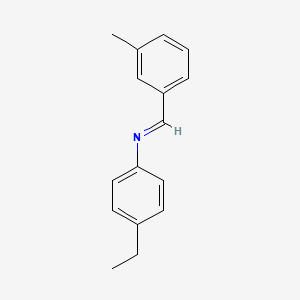

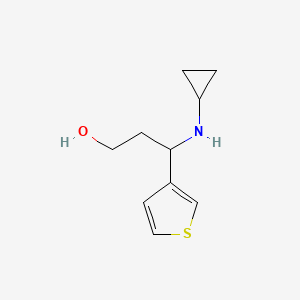
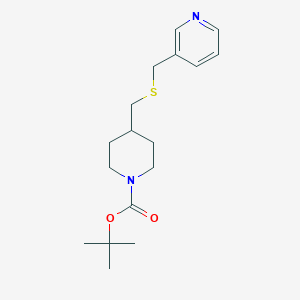
![N-(3-Methoxy-phenyl)-2-(6-methyl-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetamide](/img/structure/B13953128.png)
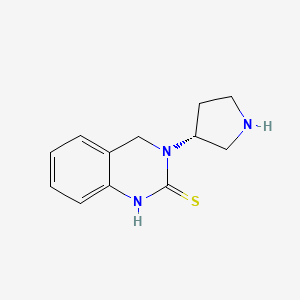
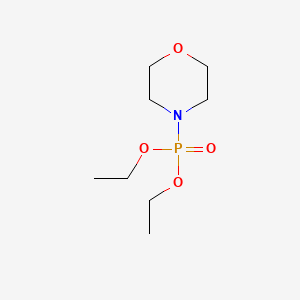
![Ethyl 4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B13953159.png)

![Benzamide, N-[3-(diethylamino)-4-methoxyphenyl]-](/img/structure/B13953172.png)

